N-benzyl-N-(2-nitrophenyl)formamide
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Overview
Description
N-benzyl-N-(2-nitrophenyl)formamide is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by the presence of a benzyl group and a nitrophenyl group attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-nitrophenyl)formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a formylating agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-nitrophenyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: N-benzyl-N-(2-aminophenyl)formamide.
Substitution: N-substituted derivatives of this compound.
Oxidation: N-benzyl-N-(2-nitrophenyl)carboxylic acid.
Scientific Research Applications
N-benzyl-N-(2-nitrophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-nitrophenyl)formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(2-nitrophenyl)formamide: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
N-benzyl-N-(2-aminophenyl)formamide:
Uniqueness
N-benzyl-N-(2-nitrophenyl)formamide is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-benzyl-N-(2-nitrophenyl)formamide |
InChI |
InChI=1S/C14H12N2O3/c17-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,11H,10H2 |
InChI Key |
PHNMIRIUNWPRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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